CRS3123 falls under several classifications:
The synthesis of CRS3123 involves a series of chemical reactions aimed at constructing its complex molecular structure. While specific proprietary methods may not be publicly detailed, general synthetic strategies for similar compounds typically include:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity but are often proprietary .
CRS3123's molecular structure can be characterized by its core features:
CRS3123 participates in several key chemical reactions:
CRS3123 operates through a well-defined mechanism:
CRS3123 possesses several notable physical and chemical properties:
The primary application of CRS3123 is in the treatment of Clostridioides difficile infections. Given the rising incidence of CDI and the limitations of current therapies, CRS3123 offers several potential advantages:
Ongoing research aims to further elucidate its pharmacokinetic properties and optimize dosing regimens based on clinical trial outcomes. Additionally, studies funded by institutions like the National Institute of Allergy and Infectious Diseases will explore its effects on gut microbiota dynamics during treatment .
CRS3123 (also known as REP3123) emerged from targeted drug discovery efforts to address the unmet need for narrow-spectrum antibiotics against Clostridioides difficile infection (CDI). Its core diaryldiamine structure was rationally designed to selectively inhibit bacterial methionyl-tRNA synthetase (MetRS), specifically targeting the type 1 MetRS isoform expressed in C. difficile and other Gram-positive pathogens [5] [10]. Structural analyses revealed that diaryldiamines exploit a unique auxiliary pocket adjacent to the methionine-binding site in MetRS1 enzymes, a feature absent in mammalian MetRS [10]. This pocket accommodates the diaryldiamine’s halogenated aromatic rings, enabling competitive displacement of methionine while avoiding cross-reactivity with human mitochondrial or cytoplasmic MetRS (selectivity >1,000-fold) [5] [8].
Table 1: Key Structural Features Enabling Selective MetRS1 Inhibition
Structural Element | Role in Target Binding | Selectivity Consequence |
---|---|---|
Diaryl backbone | Occupies methionine-binding pocket | Excludes binding to MetRS2 enzymes (Gram-negative pathogens) |
Fluorinated aryl groups | Binds auxiliary pocket near tRNA acceptor arm | Prevents disruption of human MetRS |
Diamine linker | Positions aryl groups for optimal Van der Waals contacts | Enhances affinity for C. difficile MetRS (Ki < 10 nM) |
Terminal amidine | Forms salt bridges with conserved aspartate residues | Minimizes off-target effects on gut anaerobes |
Preclinical studies demonstrated that this binding mechanism simultaneously inhibits protein synthesis, toxin production, and sporulation in C. difficile—critical advantages over vancomycin and fidaxomicin, which lack anti-sporulation activity [1] [5].
Systematic SAR studies focused on optimizing three regions of the diaryldiamine scaffold to enhance potency and microbiological selectivity:
Table 2: Impact of Structural Modifications on CRS3123 Analog Activity
Modification Site | Representative Change | Effect on MIC90 vs C. difficile | Selectivity Impact |
---|---|---|---|
Aryl substituents | meta-F → meta-Cl | 4-fold increase | Reduced activity against Bacteroides spp. |
Linker length | -CH2CH2- → -CH2- | >100-fold increase | Loss of sporulation inhibition |
Terminal group | Amidine → Carboxylate | Complete loss of activity | N/A |
Amidine configuration | Open (CRS3123) → Cyclized | 2-fold increase for ribotype 027 | Increased cytotoxicity |
The synthetic route to CRS3123 employs a convergent strategy with seven linear steps, prioritizing regiocontrol during diaryl ether formation and minimizing protecting group manipulations [10]:
Critical optimizations addressed early bottlenecks:
Transitioning from laboratory-scale synthesis (grams) to commercial production (kilograms) presented three major challenges:
Table 3: Key Process Parameters for Commercial-Scale Manufacturing
Process Step | Lab-Scale Yield | Pilot-Scale Yield | Scale-Up Solution | Commercial Impact |
---|---|---|---|---|
Diazotization | 73% | 58% (5 kg) | Cryogenic reactors | Yield restored to 70% (50 kg) |
Amidine coupling | 68% | 62% (10 kg) | In-line intermediate coupling | Yield improved to 75% |
Final recrystallization | 88% | 82% (15 kg) | Ethanol/MTBE antisolvent system | Purity >99.9%, D90 = 42 μm |
Current efforts focus on enzymatic amidination to replace diazotization and flow chemistry platforms to minimize purification steps. These innovations aim to boost overall yield to >45% while reducing organic solvent use by 60% [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7